7-Methoxyimidazo[1,2-a]pyridin-3-amine
CAS No.:
Cat. No.: VC15995977
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9N3O |
|---|---|
| Molecular Weight | 163.18 g/mol |
| IUPAC Name | 7-methoxyimidazo[1,2-a]pyridin-3-amine |
| Standard InChI | InChI=1S/C8H9N3O/c1-12-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,9H2,1H3 |
| Standard InChI Key | HZBOJIQJVQOLMQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=NC=C(N2C=C1)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
7-Methoxyimidazo[1,2-a]pyridin-3-amine (C₈H₉N₃O) features a planar fused-ring system with the imidazole ring (positions 1–3) sharing two adjacent atoms with the pyridine ring (positions 4–8). The methoxy (–OCH₃) group at position 7 donates electron density through resonance, while the amino (–NH₂) group at position 3 introduces nucleophilic character. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 163.18 g/mol | |
| IUPAC name | 7-methoxyimidazo[1,2-a]pyridin-3-amine | |
| SMILES notation | COC1=CC2=NC=C(N2C=C1)N | |
| Topological polar surface area | 64.3 Ų (calculated) |
The compound’s fused-ring system enhances aromatic stability, as evidenced by its calculated resonance energy of 34.2 kcal/mol. X-ray crystallography data for analogous structures reveal bond lengths of 1.34 Å for the C–N bonds in the imidazole ring and 1.41 Å for the pyridine C–C bonds .
Electronic and Solubility Profiles
The electron-donating methoxy group increases electron density at the pyridine nitrogen, lowering the pKa of the amino group to 5.2 ± 0.3 compared to 6.8 for non-methoxylated analogs. This modification enhances water solubility (logP = 0.87) relative to parent imidazopyridines (logP = 1.45). Polar protic solvents like ethanol show optimal dissolution capacity (32 mg/mL at 25°C), while apolar solvents like hexane dissolve <0.1 mg/mL.
Synthetic Methodologies
Conventional Synthesis Routes
The Groebke–Blackburn–Bienaymé three-component reaction remains the most widely employed synthetic strategy:
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Reagents: 2-Aminopyridine, methoxy-substituted aldehyde, isonitrile
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Catalyst: 10 mol% HCl (aq.)
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Conditions: Ethanol/water (3:1), 80°C, 12 hours
Mechanistic studies reveal initial imine formation between 2-aminopyridine and aldehyde, followed by [4+1] cycloaddition with isonitrile (Figure 1). Microwave-assisted protocols reduce reaction times to 20 minutes with comparable yields .
Green Chemistry Approaches
Recent advances emphasize sustainability:
| Method | Conditions | Yield | Environmental Factor (E) |
|---|---|---|---|
| Continuous flow synthesis | HCl catalyst, 100°C, 5 min residence time | 74% | 8.2 (vs. 23.5 for batch) |
| Solvent-free mechanochemistry | Ball milling, 30 Hz, 1 hour | 65% | 4.1 |
These methods reduce waste generation by 40–60% compared to traditional approaches .
Biological Activities and Mechanisms
Enzymatic Interactions
Though direct bioactivity data remain scarce, structural analogs demonstrate:
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Kinase inhibition: IC₅₀ = 120 nM against JAK2 kinase via ATP-binding site competition
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Antimicrobial activity: MIC = 8 μg/mL against Staphylococcus aureus through dihydrofolate reductase binding
The amino group at position 3 facilitates hydrogen bonding with enzymatic active sites, while the methoxy group enhances membrane permeability (Pe = 12 × 10⁻⁶ cm/s in Caco-2 assays).
Toxicity Profile
Preliminary toxicological assessments indicate:
| Parameter | Value | Model System |
|---|---|---|
| LD₅₀ (acute) | 320 mg/kg (oral) | Rat |
| Mutagenicity (Ames test) | Negative up to 500 μg/plate | S. typhimurium TA98 |
Chronic exposure studies (28-day) show reversible hepatotoxicity at doses >50 mg/kg/day.
Applications in Drug Discovery
Kinase Inhibitor Development
The compound serves as a core structure in Bruton’s tyrosine kinase (BTK) inhibitors:
| Derivative | BTK IC₅₀ | Selectivity Index (vs. EGFR) |
|---|---|---|
| 7-Methoxy-3-amine analog | 89 nM | 142 |
| 7-Ethoxy counterpart | 210 nM | 67 |
Molecular docking reveals a binding energy of -9.3 kcal/mol through interactions with Lys430 and Glu445 residues .
Antimicrobial Agents
Structure-activity relationship (SAR) studies demonstrate:
| Substituent at Position 8 | MIC (E. coli) | LogD (pH 7.4) |
|---|---|---|
| H | 64 μg/mL | 1.2 |
| F | 16 μg/mL | 1.8 |
Fluorination improves Gram-negative activity by enhancing outer membrane penetration .
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